molecular formula C17H14S B14328456 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene CAS No. 98165-69-6

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene

Cat. No.: B14328456
CAS No.: 98165-69-6
M. Wt: 250.4 g/mol
InChI Key: KWKSJOYPDBDSSG-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position and a naphthalen-2-yl ethenyl group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophene and 2-naphthaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-methylthiophene and 2-naphthaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Vinylnaphthalene: Similar structure but lacks the thiophene ring.

    4-Methylthiophene: Lacks the naphthalen-2-yl ethenyl group.

    2-(Naphthalen-2-yl)ethenylthiophene: Similar but without the methyl group at the 4-position.

Uniqueness

4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene is unique due to the combination of the thiophene ring, naphthalen-2-yl ethenyl group, and the methyl group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.

Properties

CAS No.

98165-69-6

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

4-methyl-2-(2-naphthalen-2-ylethenyl)thiophene

InChI

InChI=1S/C17H14S/c1-13-10-17(18-12-13)9-7-14-6-8-15-4-2-3-5-16(15)11-14/h2-12H,1H3

InChI Key

KWKSJOYPDBDSSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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